molecular formula C7H5N3O2S B1308554 7-Nitrobenzo[d]thiazol-2-amine CAS No. 89793-81-7

7-Nitrobenzo[d]thiazol-2-amine

Cat. No. B1308554
CAS RN: 89793-81-7
M. Wt: 195.2 g/mol
InChI Key: JMRCAIHFSHXPPH-UHFFFAOYSA-N
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Description

7-Nitrobenzo[d]thiazol-2-amine is a chemical compound with the molecular formula C7H5N3O2S . It is a solid substance and should be stored in a dark place, under an inert atmosphere, at room temperature .


Synthesis Analysis

The synthesis of 7-Nitrobenzo[d]thiazol-2-amine and its derivatives has been described in several studies . For instance, one study reported the synthesis of novel thiazol-2-amines via a Mannich reaction with secondary amines . Another study described the synthesis of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives .


Molecular Structure Analysis

The molecular structure of 7-Nitrobenzo[d]thiazol-2-amine can be represented by the InChI code 1S/C7H5N3O2S/c8-7-9-4-2-1-3-5(10(11)12)6(4)13-7/h1-3H,(H2,8,9) . The compound has a molecular weight of 195.20 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving 7-Nitrobenzo[d]thiazol-2-amine are not detailed in the retrieved sources, one study reported an unexpected reaction between NBD-Cl and tertiary amine groups, leading to NBD-tagged amines with elimination of an alkyl group .


Physical And Chemical Properties Analysis

7-Nitrobenzo[d]thiazol-2-amine has a molecular weight of 195.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 195.01024758 g/mol . The topological polar surface area of the compound is 113 Ų .

Scientific Research Applications

Anti-Tubercular Agent Development

7-Nitrobenzo[d]thiazol-2-amine has been explored for its potential in creating new anti-tubercular compounds. Recent synthetic developments have shown that derivatives of benzothiazole, which include the 7-nitro group, exhibit promising activity against Mycobacterium tuberculosis. These compounds are synthesized through various pathways such as diazo-coupling and Knoevenagel condensation, and their inhibitory concentrations are compared with standard drugs to assess efficacy .

COX Inhibition for Anti-Inflammatory Applications

Studies have indicated that certain derivatives of 7-Nitrobenzo[d]thiazol-2-amine demonstrate weak COX-1 inhibitory activity. This suggests potential applications in developing anti-inflammatory drugs. The colorimetric assays used to establish this activity provide a foundation for further exploration into more potent COX inhibitors .

Analgesic Properties

The compound has been associated with significant analgesic activities. This opens up avenues for research into pain management medications. The specific mechanisms by which 7-Nitrobenzo[d]thiazol-2-amine contributes to analgesic effects would be an interesting subject for further study .

Antibacterial Activity

There is emergent research on the antibacterial properties of 7-Nitrobenzo[d]thiazol-2-amine derivatives. The synthesis of these compounds and their subsequent testing against various bacterial strains could lead to the development of new antibacterial drugs. The structure-activity relationship of these derivatives is crucial in understanding their potential as antibacterial agents .

Molecular Docking Studies

7-Nitrobenzo[d]thiazol-2-amine derivatives have been used in molecular docking studies to identify potent inhibitors with enhanced activity. These studies are vital in the drug discovery process, helping to predict the interaction between the compound and target proteins .

Synthetic Pathway Development

The compound serves as a key intermediate in the development of synthetic pathways for heterocyclic molecules. Its role in reactions such as molecular hybridization techniques and microwave irradiation is critical for advancing synthetic organic chemistry .

Chemical Education and Research

Lastly, 7-Nitrobenzo[d]thiazol-2-amine can be used as a teaching tool in chemical education to demonstrate various synthetic techniques and reactions. It also serves as a research subject in itself, with studies focusing on its physical and chemical properties, storage conditions, and safety measures .

Safety and Hazards

7-Nitrobenzo[d]thiazol-2-amine is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

7-nitro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2S/c8-7-9-4-2-1-3-5(10(11)12)6(4)13-7/h1-3H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRCAIHFSHXPPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401957
Record name 7-Nitrobenzo[d]thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Nitrobenzo[d]thiazol-2-amine

CAS RN

89793-81-7
Record name 7-Nitrobenzo[d]thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 0.60 g (3.0 mmol) of (3-nitrophenyl)thiourea in 25 mL of carbon tetrachloride was added 0.17 mL (3.4 mmol) of bromine in 10 mL of carbon tetrachloride dropwise over 1 h. The mixture was heated to reflux for 18 h, cooled to room temperature and the precipitate that formed was collected by filtration. The precipitate was slurried in glacial acetic acid and the solids were collected by filtration. The solids thus obtained were slurried in water and saturated potassium carbonate was added until the pH was about 9. The free base was collected by filtration to give 0.30 g (51%) of the title compound as a light orange solid.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.17 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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